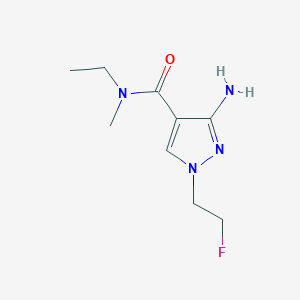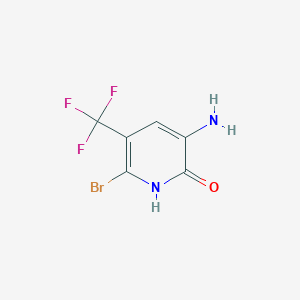![molecular formula C11H11BrFNO2 B11731929 (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)
(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a bromo and fluoro-substituted phenyl ring, an ethylidene linkage, and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine typically involves the following steps:
Starting Materials: 5-bromo-2-fluoroaniline, prop-2-en-1-ol, and hydroxylamine.
Step 1: The 5-bromo-2-fluoroaniline is reacted with prop-2-en-1-ol in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to form the intermediate 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethanol.
Step 2: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, to form nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with new functional groups replacing the bromo or fluoro substituents.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological pathways.
Biochemical Research: It can be used as a probe to study enzyme interactions and reaction mechanisms.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-[1-(5-chloro-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
- (Z)-N-[1-(5-bromo-2-chlorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
Uniqueness
- Substituent Effects : The presence of both bromo and fluoro substituents on the phenyl ring imparts unique electronic and steric properties, differentiating it from similar compounds.
- Reactivity : The combination of these substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C11H11BrFNO2 |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
(NE)-N-[1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11BrFNO2/c1-2-5-16-7-11(14-15)9-6-8(12)3-4-10(9)13/h2-4,6,15H,1,5,7H2/b14-11- |
Clave InChI |
WPTRLZIMFLNOBM-KAMYIIQDSA-N |
SMILES isomérico |
C=CCOC/C(=N/O)/C1=C(C=CC(=C1)Br)F |
SMILES canónico |
C=CCOCC(=NO)C1=C(C=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731847.png)


![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)

![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)
![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
